molecular formula C18H19N3O3 B4313739 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B4313739
M. Wt: 325.4 g/mol
InChI Key: GGZQTYWSMSBEGV-UHFFFAOYSA-N
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Description

The compound 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a chemical entity with potential applications across various fields. This compound's structure incorporates a pyridinone core, a cyano group, and a methoxymethyl substituent, contributing to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the pyridinone ring through a condensation reaction.

  • Introduction of the cyano group via nucleophilic substitution.

  • Alkylation of the nitrogen atom in the pyridinone ring with a methoxymethyl halide.

  • Acetylation of the aromatic amine group to incorporate the acetamide functionality.

Industrial Production Methods

On an industrial scale, the synthesis would be optimized to ensure high yield and purity, often involving batch or continuous flow reactors. Reactions are conducted under controlled temperature and pressure, using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Possible oxidation of the methoxymethyl group to form corresponding aldehyde or acid derivatives.

  • Reduction: Reduction of the cyano group to amine or amide functionalities.

  • Substitution: Electrophilic or nucleophilic substitutions at the aromatic ring or pyridinone moiety.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: Reagents such as halides, acids, or bases depending on the desired reaction type.

Major Products Formed

Depending on the reaction conditions, major products include substituted pyridinone derivatives, acetamide variants, and amino-substituted compounds.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

  • Chemistry: As a building block for synthesizing more complex molecules and in studying reaction mechanisms.

  • Biology: Potential as a lead compound in drug discovery, targeting specific enzymes or receptors.

  • Medicine: Investigation as a therapeutic agent for conditions where its molecular structure offers benefits.

  • Industry: Used in material science for developing novel materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets, potentially inhibiting or activating specific pathways. For example:

  • Binding to enzyme active sites, altering their activity.

  • Modulating receptor functions in cellular signaling pathways.

Comparison with Similar Compounds

When compared to other pyridinone derivatives, 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide is unique due to:

  • The presence of the methoxymethyl group, which impacts its solubility and reactivity.

  • Its cyano group, which can undergo further transformations.

Similar Compounds

  • 2-oxopyridin-1(2H)-yl derivatives with different substituents.

  • Compounds with cyano and amide functionalities.

  • Methoxymethyl-substituted aromatic compounds.

This compound truly stands out in its class, offering a myriad of possibilities for scientific exploration and practical applications

Properties

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-5-4-6-15(7-12)20-17(22)10-21-13(2)8-14(11-24-3)16(9-19)18(21)23/h4-8H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZQTYWSMSBEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide
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2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide
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2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide
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2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide
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2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide
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2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide

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